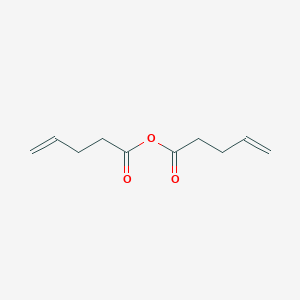

4-戊烯酸酐

描述

4-Pentenoic anhydride (4-PA) is a versatile organic compound that has been used in a variety of scientific applications. It is a cyclic anhydride that is formed when 4-pentenoic acid (4-PA) reacts with an acid or base. 4-PA has a wide range of uses in scientific research, including the synthesis of organic compounds, the production of polymers and the study of its biochemical and physiological effects.

科学研究应用

Tissue Engineering

Field

Biomedical Engineering

Application Summary

4-Pentenoic anhydride is utilized in the development of photo-crosslinkable biopolymers that support stem cell adhesion and proliferation . These biopolymers are designed to mimic the extracellular matrix, promoting tissue regeneration.

Methods of Application

The compound is incorporated into gelatin and starch to create hydrogel building blocks. These blocks are then chemically crosslinked to ensure stability at physiological temperatures .

Results

In vitro assays have shown that these hydrogels are biocompatible and support the adhesion of adipose-tissue derived mesenchymal stem cells. The presence of starch tempered the adhesion, indicating that the ratio of gelatin to starch can control cell adhesion behavior .

Biodegradable Electronics

Field

Materials Science

Application Summary

4-Pentenoic anhydride is used in the synthesis of polyanhydride-based polymers for transient electronics, which are designed to degrade harmlessly in biological environments .

Methods of Application

The compound is polymerized with other monomers to form hydrophobic encapsulation layers for electronic systems. These systems undergo biodegradation through chain scission .

Results

Experimental studies have shown that these polymers maintain their mechanical properties while enabling the operation of underlying electronic systems for a controlled duration before complete degradation .

Polymer Synthesis

Field

Chemical Engineering

Application Summary

4-Pentenoic anhydride serves as a monomer in the preparation of cross-linked polyanhydrides and polymers with pendant vinyl or acetylene groups .

Methods of Application

It is used in radical-mediated thiol-ene polymerizations to create poly(thioether anhydrides) with dynamic covalent exchange properties .

Results

The resulting polymers exhibit self-healing and recycling behavior due to the dynamic covalent exchange process, with the ability to recover original mechanical properties after damage .

Drug Delivery

Field

Pharmaceutical Sciences

Application Summary

In drug delivery, 4-Pentenoic anhydride is involved in the creation of degradable polymer particles, particularly polyanhydrides, which are used for therapeutic agent delivery applications .

Methods of Application

Polyanhydride particles are synthesized and characterized for their use in encapsulation, targeting, and controlled release systems .

Results

These particles have shown potential in delivering therapeutic agents effectively, with the degradation and release kinetics being adjustable based on the molecular design of the polymer colloid .

Biomedical Applications

Methods of Application

The compound is incorporated into polymers that form colloidal systems, which are then used in various biomedical applications .

Results

The design of these colloidal systems significantly affects their performance, with parameters like chain length and hydrophilicity/hydrophobicity influencing degradation and release kinetics .

Chemical Engineering

Field

Chemical Process Engineering

Application Summary

In chemical engineering, 4-Pentenoic anhydride is employed in the preparation of glucose functionalized copolymers and as a precursor for various chemical reactions .

Methods of Application

It is used as a reactive intermediate in the synthesis of complex chemical structures, contributing to the development of new materials and chemical processes .

Results

The use of 4-Pentenoic anhydride in chemical synthesis has led to advancements in material properties and the creation of novel compounds with specific functionalities .

These applications demonstrate the versatility of 4-Pentenoic anhydride in contributing to advancements across multiple scientific fields. The compound’s ability to be incorporated into various materials and processes underscores its importance in research and industry.

Synthesis of Smart Biopolymers

Field

Polymer Chemistry

Application Summary

4-Pentenoic anhydride is used in the synthesis of smart biopolymers that can respond to environmental stimuli such as pH, temperature, and light .

Methods of Application

The anhydride is reacted with starch or gelatin to introduce crosslinkable side groups, allowing the formation of interpenetrating polymer networks (IPNs) that exhibit stimuli-responsive behavior .

Results

The resulting smart biopolymers have shown the ability to alter their physical properties in response to changes in their environment, making them suitable for applications in drug delivery and tissue engineering .

Development of Transient Electronics

Field

Electronics Engineering

Application Summary

4-Pentenoic anhydride contributes to the development of biodegradable polyanhydrides used as encapsulation layers for transient electronics, which dissolve harmlessly in biological environments .

Methods of Application

These polymers are used to encapsulate electronic components, protecting them from the environment while maintaining their functionality until they are no longer needed and degrade .

Results

Studies have demonstrated that these transient electronic devices can operate effectively for predetermined periods ranging from a few hours to weeks, after which they degrade without adverse biological responses .

Glucose Functionalized Copolymers

Field

Biochemical Engineering

Application Summary

4-Pentenoic anhydride is involved in the preparation of glucose functionalized copolymers, which have potential applications in biomedicine and biotechnology .

Methods of Application

The anhydride is used to modify glucose molecules, which are then copolymerized to create materials with specific interactions with biological systems .

Results

These functionalized copolymers can be tailored to interact with specific cell types or proteins, providing a platform for targeted drug delivery or diagnostic applications .

Preparation of Polymers with Pendant Groups

Field

Synthetic Chemistry

Application Summary

4-Pentenoic anhydride serves as a monomer for the synthesis of polymers with pendant vinyl or acetylene groups, which are useful in creating advanced materials with unique properties .

Methods of Application

The anhydride is polymerized with other monomers to introduce functional groups that can participate in further chemical reactions or confer specific characteristics to the polymer .

Results

Polymers with pendant groups have been developed for a variety of applications, including advanced coatings, adhesives, and materials with enhanced mechanical or thermal properties .

Cross-Linked Polyanhydrides

Field

Material Science and Engineering

Application Summary

4-Pentenoic anhydride is used to create cross-linked polyanhydrides, which are valued for their controlled degradation rates and are used in medical devices and drug delivery systems .

Methods of Application

The anhydride is cross-linked with other anhydrides or polymers to form networks that degrade at a controlled rate, releasing active agents or gradually losing structural integrity .

Results

These cross-linked polyanhydrides have been shown to provide a controlled release of drugs and have potential for use in implants that degrade after fulfilling their purpose .

Advanced Material Synthesis

Field

Advanced Materials

Application Summary

4-Pentenoic anhydride is a key intermediate in the synthesis of complex materials that have specialized functions in various industries .

Methods of Application

It is used as a building block to construct materials with precise molecular architectures, leading to the development of new materials with desired properties .

Results

The use of 4-Pentenoic anhydride in material synthesis has led to the creation of novel materials that exhibit specific functionalities, such as enhanced durability, biocompatibility, or responsiveness to environmental stimuli .

属性

IUPAC Name |

pent-4-enoyl pent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-3-5-7-9(11)13-10(12)8-6-4-2/h3-4H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDHQDYBHYNBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)OC(=O)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369912 | |

| Record name | 4-Pentenoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pentenoic anhydride | |

CAS RN |

63521-92-6 | |

| Record name | 4-Pentenoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63521-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentenoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

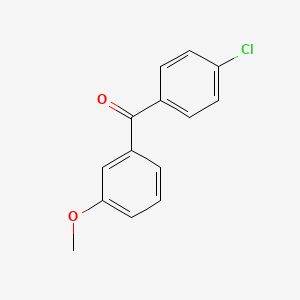

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

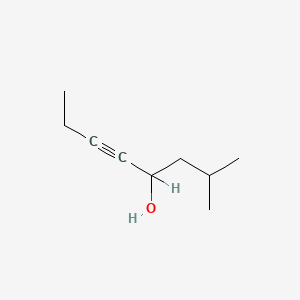

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B1597426.png)